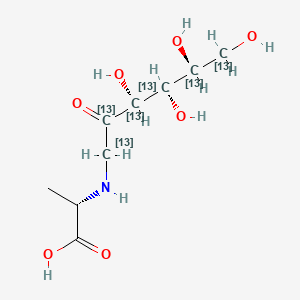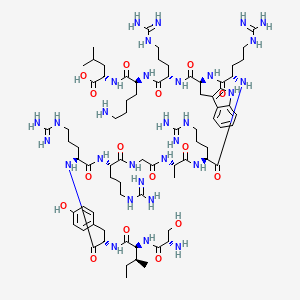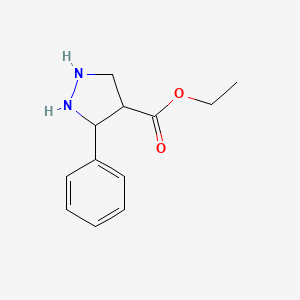![molecular formula C10H14N2O4 B12369143 1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12369143.png)
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sanilvudine can be synthesized through various methods. One common route involves the protection of (S)-(+)-gamma-(hydroxymethyl)-gamma-butyrolactone with tert-butyldiphenylsilyl chloride to form an ether derivative. This is followed by conversion to a seleno derivative using lithium hexamethyldisilazide and trimethylchlorosilane in tetrahydrofuran, and subsequent reaction with phenylselenylbromide . Reduction with diisobutylaluminum hydride in toluene and acetylation yields an intermediate, which is then reacted with thymine and trimethylsilyltriflate in dichloroethane to afford the final product .
Industrial Production Methods: Industrial production of sanilvudine typically involves large-scale synthesis using similar routes as described above, with optimization for yield and purity. The process includes protection and deprotection steps, selective reductions, and coupling reactions under controlled conditions to ensure high efficiency and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Sanilvudine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can be performed using agents like diisobutylaluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nucleoside moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in pyridine.
Reduction: Diisobutylaluminum hydride in toluene.
Substitution: Trimethylsilyltriflate in dichloroethane.
Major Products: The major products formed from these reactions include various protected and deprotected intermediates, as well as the final active pharmaceutical ingredient, sanilvudine .
Applications De Recherche Scientifique
Sanilvudine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of nucleoside analogs and their synthesis.
Biology: Employed in research on viral replication mechanisms and the development of antiviral therapies.
Industry: Utilized in the pharmaceutical industry for the production of antiretroviral medications.
Mécanisme D'action
Sanilvudine exerts its effects by inhibiting the activity of the HIV-1 reverse transcriptase enzyme. It is phosphorylated to active metabolites that compete for incorporation into viral DNA. These metabolites act as chain terminators of DNA synthesis, preventing the formation of the 5’ to 3’ phosphodiester linkage essential for DNA chain elongation, thereby terminating viral DNA growth .
Comparaison Avec Des Composés Similaires
Zidovudine: Another NRTI used in the treatment of HIV.
Lamivudine: Used for both HIV and hepatitis B infections.
Didanosine: An NRTI with a different mechanism of incorporation into viral DNA.
Sanilvudine’s uniqueness lies in its specific inhibition of the reverse transcriptase enzyme and its effectiveness in combination therapies for HIV-1 .
Propriétés
Formule moléculaire |
C10H14N2O4 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-3,6-8,13H,4-5H2,1H3,(H,11,14,15)/t6?,7-,8+/m0/s1 |
Clé InChI |
ONAKHYDTKMSIOT-ZHFSPANRSA-N |
SMILES isomérique |
CC1CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO |
SMILES canonique |
CC1CN(C(=O)NC1=O)C2C=CC(O2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one](/img/structure/B12369131.png)

